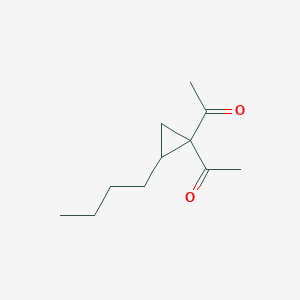
1,1'-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The cyclopropane ring imparts unique chemical properties, making it a subject of scientific research.
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Butyl Substitution:
Ethanone Formation: The final step involves the formation of the ethanone groups through a series of oxidation and reduction reactions.
Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the synthesis process.
Analyse Chemischer Reaktionen
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it more acidic and reactive.
Cyclopropylmethyl ketone: This compound contains a cyclopropane ring attached to a methyl ketone group, exhibiting different reactivity and stability compared to 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one).
The uniqueness of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) lies in its specific substitution pattern and the presence of ethanone groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90284-94-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(1-acetyl-2-butylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(10,8(2)12)9(3)13/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
SNUDIOJWVQJRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
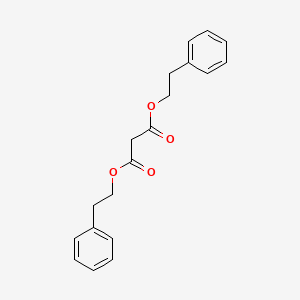
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
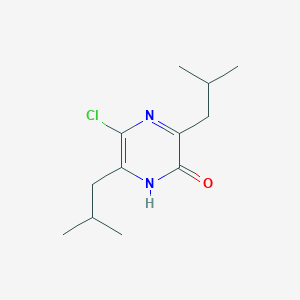
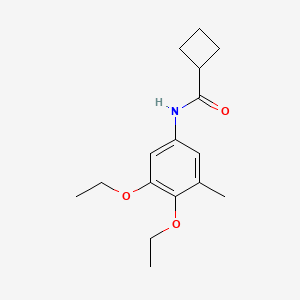
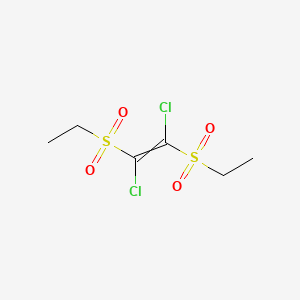
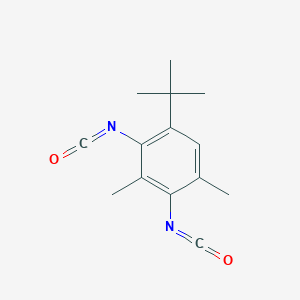
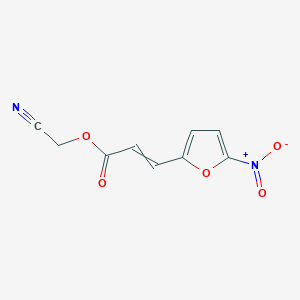
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
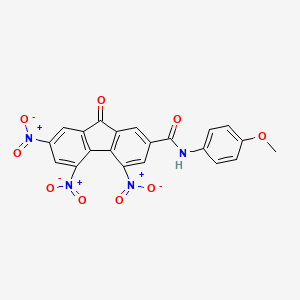


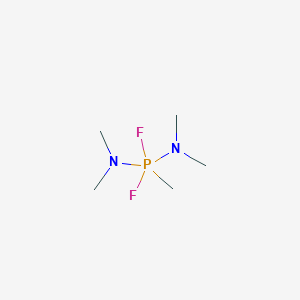
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
